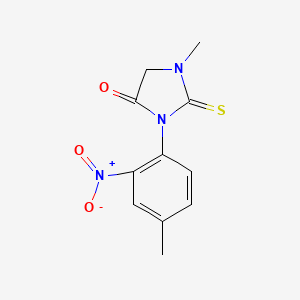

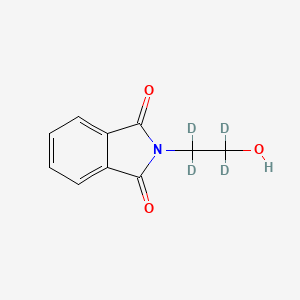

![molecular formula C7H16ClNO2 B1471120 3-[Ethyl(methyl)amino]butanoic acid hydrochloride CAS No. 1609399-82-7](/img/structure/B1471120.png)

3-[Ethyl(methyl)amino]butanoic acid hydrochloride

Overview

Description

“3-[Ethyl(methyl)amino]butanoic acid hydrochloride” is a chemical compound . It is also known as the hydrochloride salt form of 3-[Ethyl(methyl)amino]butanoic acid .

Synthesis Analysis

The synthesis of similar compounds often involves the use of chiral drug intermediates, such as ® -3-aminobutanol . The synthesis method involves four basic steps: esterification, amino protection, reduction, and deprotection . Another synthesis method involves the reaction of ® -N-benzyl-2-phenylglycine and acetaldehyde .Chemical Reactions Analysis

Esters, such as “this compound”, typically undergo reactions where the alkoxy (OR’) group is replaced by another group . One such reaction is hydrolysis, which can be catalyzed by either an acid or a base . Acidic hydrolysis is the reverse of esterification . When a base is used to hydrolyze an ester, the products are a carboxylate salt and an alcohol .Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 3-[Ethyl(methyl)amino]butanoic acid, such as those containing hydrazide, pyrrole, and chloroquinoxaline moieties, exhibit significant antimicrobial activity. Some compounds have demonstrated effectiveness against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal properties against organisms like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Corrosion Inhibition

Certain derivatives of 3-[Ethyl(methyl)amino]butanoic acid have been evaluated as corrosion inhibitors for steel in hydrochloric acid. Studies indicate these compounds can significantly reduce corrosion rates, with some achieving up to 98.5% inhibition efficiency (Herrag et al., 2007).

Chromatography and Spectroscopy

In the field of chromatography and spectroscopy, 3-[Ethyl(methyl)amino]butanoic acid derivatives have been used for the qualitative and quantitative determination of amino- and carboxylic acids in biological samples. Such applications are critical in biomedical studies and in monitoring endogenous metabolites under various pathological conditions (Kaysheva et al., 2022).

Biofuel Production

3-[Ethyl(methyl)amino]butanoic acid has been implicated in the production of biofuels. For instance, strains of Escherichia coli have been engineered to produce 3-methyl-1-butanol, a potential biofuel, from glucose using amino acid biosynthetic pathways (Connor & Liao, 2008).

Drug Synthesis

This compound has also been used in the synthesis of chiral alcohols for pharmaceutical applications. For example, ethyl (S)-4-chloro-3-hydroxy butanoate, a building block for hypercholesterolemia drugs, has been synthesized using yeast reductase and a NADH cofactor regeneration system (Jung et al., 2012).

Safety and Hazards

Mechanism of Action

The mode of action of an amino acid generally involves its incorporation into proteins during translation, where it can influence the structure and function of the protein. The pharmacokinetics of amino acids typically involve absorption from the diet, distribution throughout the body, metabolism (often in the liver), and excretion .

The result of the action of an amino acid can vary widely depending on the specific protein it is incorporated into and the biochemical pathway it is involved in. Environmental factors such as diet, pH, and temperature can influence the action, efficacy, and stability of amino acids .

properties

IUPAC Name |

3-[ethyl(methyl)amino]butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-8(3)6(2)5-7(9)10;/h6H,4-5H2,1-3H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNNTZQBVRXAFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-pyrrolo[2,3-c]pyridine-7-carboxamide](/img/structure/B1471043.png)

![4-Oxo-1,9a-dihydro-4H-pyrimido[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B1471045.png)

![1-{[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471047.png)

![1-{[1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1471048.png)

![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B1471053.png)

![4-[2-(3-Fluorophenyl)ethyl]piperidine hydrochloride](/img/structure/B1471058.png)